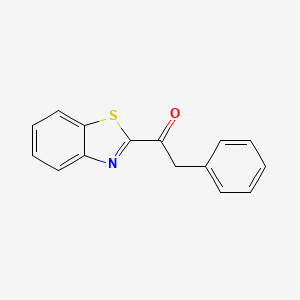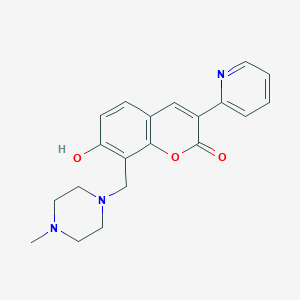![molecular formula C17H16N6O2S2 B2526914 N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1211352-76-9](/img/structure/B2526914.png)
N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2S2 and its molecular weight is 400.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
A key application of compounds structurally related to N-(4-(2-oxo-2-[(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino]ethyl)thiazol-2-yl)pyrazine-2-carboxamide is in the field of antibacterial and antifungal treatment. Studies have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger. The effectiveness of these compounds is highlighted by their ability to exhibit antibacterial activity at non-cytotoxic concentrations, indicating potential for therapeutic use (Palkar et al., 2017).
Anticancer Activities
Compounds similar to N-(4-(2-oxo-2-[(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino]ethyl)thiazol-2-yl)pyrazine-2-carboxamide have also been investigated for their anticancer properties. Research demonstrates their effectiveness in inhibiting the proliferation of cancer cells, including breast cancer cells. The potential as Pim-1 kinase inhibitors is also being explored, suggesting a role in targeted cancer therapies (Mohare et al., 2019).
Antimicrobial Applications
These compounds have shown significant antimicrobial activity, making them candidates for development into new antimicrobial agents. This is particularly important in the context of increasing antibiotic resistance. Their structural features contribute to their efficacy against a range of pathogenic bacteria and fungi (Senthilkumar et al., 2021).
Heterocyclic Synthesis
They play a crucial role in the synthesis of heterocyclic compounds, which are a vital part of many pharmaceutical drugs. The versatility of these compounds allows for the creation of a diverse array of heterocyclic structures, which can be fine-tuned for specific biological activities (Albreht et al., 2009).
Potential in Dyeing and Fabric Treatment
These compounds have been utilized in the synthesis of novel organic compounds with potential applications in dyeing polyester fibers. Their color characteristics and fastness properties make them suitable for industrial applications. Additionally, they exhibit antioxidant and antitumor activities, suggesting potential for multifunctional use in textiles (Khalifa et al., 2015).
Mechanism of Action
Target of action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of these compounds can vary widely depending on the specific structure and functional groups present.
Mode of action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical pathways
The biochemical pathways affected by thiazole derivatives can be diverse, depending on the specific compound and its targets. For example, some thiazole derivatives may affect pathways related to inflammation, pain perception, microbial growth, or cancer cell proliferation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific ADME properties of a thiazole derivative would depend on its specific structure and functional groups.
Result of action
The molecular and cellular effects of a thiazole derivative’s action can vary widely, depending on its specific targets and mode of action. For example, an antimicrobial thiazole derivative might inhibit the growth of bacteria, while an anti-inflammatory thiazole derivative might reduce inflammation in the body .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a thiazole derivative. For example, the solubility of a thiazole derivative in water or other solvents can affect its bioavailability and distribution in the body .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S2/c24-14(22-17-21-11-3-1-2-4-13(11)27-17)7-10-9-26-16(20-10)23-15(25)12-8-18-5-6-19-12/h5-6,8-9H,1-4,7H2,(H,20,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTYTUGBZAOPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)
![2-(2-Fluorophenoxy)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B2526834.png)

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)



![3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2526846.png)

![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)
![1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2526854.png)
